molecular formula C23H16N2 B11667954 Acridin-9-yl-naphthalen-1-yl-amine

Acridin-9-yl-naphthalen-1-yl-amine

Cat. No.: B11667954
M. Wt: 320.4 g/mol
InChI Key: VTCBETOUGRNVEV-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)acridin-9-amine is a compound that belongs to the class of acridine derivatives.

Preparation Methods

The synthesis of N-(naphthalen-1-yl)acridin-9-amine can be achieved through several methods. One common approach involves the reaction of acridine with naphthylamine under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as sodium hydride in anhydrous acetonitrile . Another method involves the oxidative nucleophilic substitution of hydrogen in acridine, followed by amidation with naphthylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-(naphthalen-1-yl)acridin-9-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding quinones, while reduction may yield amine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: Acridin-9-yl-naphthalen-1-yl-amine serves as a building block for synthesizing more complex molecules and is utilized as a reagent in various organic reactions .
  • Chemical Reactions: It undergoes oxidation, reduction, and nucleophilic substitution reactions, which are significant for exploring its reactivity and synthesizing derivatives .

2. Biology:

  • Fluorescent Properties: The compound exhibits notable fluorescence properties, making it useful in biological imaging and as a fluorescent probe for studying biological processes .
  • DNA Intercalation: Acridin derivatives are known for their ability to intercalate into DNA, disrupting normal cellular processes such as replication and transcription. This mechanism is crucial for understanding their biological effects .

3. Medicine:

  • Anticancer Potential: Acridin derivatives, including this compound, have been investigated for their potential as anticancer agents. They inhibit topoisomerase enzymes, which are essential for DNA unwinding during replication .
  • Antibacterial and Antimalarial Properties: Beyond cancer treatment, acridine derivatives have shown antibacterial and anti-malarial activities, further emphasizing their medicinal significance .

Case Studies

Several studies have highlighted the applications of acridin derivatives in various therapeutic contexts:

  • Anticancer Studies: Research has shown that acridin derivatives exhibit significant inhibition against various cancer cell lines by disrupting DNA processes. For instance, studies have demonstrated the effectiveness of these compounds in inhibiting topoisomerase II activity .
  • Biological Imaging: The fluorescent properties of acridin derivatives have been utilized in imaging techniques to visualize cellular processes, providing insights into cellular dynamics and interactions .
  • Antimicrobial Research: Investigations into the antibacterial properties of acridin derivatives have revealed their potential use in developing new antimicrobial agents effective against resistant strains .

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)acridin-9-amine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound also targets topoisomerase enzymes, which are crucial for DNA unwinding and replication . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

N-(naphthalen-1-yl)acridin-9-amine can be compared with other acridine derivatives such as acridin-9-amine and N-(acridin-9-yl)benzamide. While all these compounds share the acridine core, their biological activities and applications can vary significantly. For instance:

The uniqueness of N-(naphthalen-1-yl)acridin-9-amine lies in its specific structural features, which confer distinct fluorescence properties and biological activities.

Properties

Molecular Formula

C23H16N2

Molecular Weight

320.4 g/mol

IUPAC Name

N-naphthalen-1-ylacridin-9-amine

InChI

InChI=1S/C23H16N2/c1-2-10-17-16(8-1)9-7-15-20(17)25-23-18-11-3-5-13-21(18)24-22-14-6-4-12-19(22)23/h1-15H,(H,24,25)

InChI Key

VTCBETOUGRNVEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=C4C=CC=CC4=NC5=CC=CC=C53

Origin of Product

United States

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